2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid are the Src and Abl kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound acts as a potent inhibitor of Src and Abl kinases . It binds to these kinases, preventing them from performing their normal function. This disruption in kinase activity leads to changes in the downstream signaling pathways.
Biochemical Pathways
The inhibition of Src and Abl kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth and survival. Therefore, the compound’s action can lead to the inhibition of cell proliferation, particularly in cancer cells where these kinases are often overactive .
Result of Action
The result of the compound’s action is a potent antitumor activity in preclinical assays . By inhibiting Src and Abl kinases, it can effectively halt the proliferation of tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment.
Biochemical Analysis
Biochemical Properties
It is known to be a potent Src/Abl kinase inhibitor . Src and Abl are types of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these kinases, 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid can potentially alter the function of many proteins within the cell.
Cellular Effects
The cellular effects of this compound are primarily related to its ability to inhibit Src and Abl kinases These kinases are involved in a variety of cellular processes, including cell division, cell migration, and signal transduction By inhibiting these kinases, this compound can potentially influence cell function in a variety of ways
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of Src and Abl kinases . These kinases function by adding phosphate groups to other proteins, which can activate or deactivate these proteins and thus alter their function. By inhibiting these kinases, this compound can prevent the phosphorylation of these proteins, potentially leading to changes in cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid typically involves the reaction of 6-chloro-2-methylpyrimidine-4-amine with thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiazole derivatives .
Scientific Research Applications
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A dual BCR/ABL and Src family tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).
N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide: A compound with similar structural features and biological activity.
Uniqueness
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDNDFKYFKQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735198 | |
Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251716-89-8 | |
Record name | 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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